molecular formula C16H17NO B1392259 5-(4-Isopropylbenzoyl)-2-methylpyridine CAS No. 1187170-23-5

5-(4-Isopropylbenzoyl)-2-methylpyridine

Cat. No.: B1392259
CAS No.: 1187170-23-5
M. Wt: 239.31 g/mol
InChI Key: JPUORZJCUQDARK-UHFFFAOYSA-N
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Description

5-(4-Isopropylbenzoyl)-2-methylpyridine is a sophisticated chemical building block designed for advanced research and development applications. This compound features a hybrid structure combining a 2-methylpyridine ring, a common scaffold in agrochemicals and pharmaceuticals , with a 4-isopropylbenzoyl group. This molecular architecture makes it a valuable intermediate for explorers in medicinal chemistry, particularly in the synthesis of novel active ingredients for pharmaceuticals or crop protection agents. Researchers also value its potential application in material science, such as in the development of organic ligands or functional polymers. As a fine chemical with complex substitution, it is typically supplied in high purity to ensure consistent performance in synthetic pathways. This product is intended for laboratory research purposes only and is not classified or tested for drug, cosmetic, household, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-5-4-12(3)17-10-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUORZJCUQDARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199818
Record name [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-23-5
Record name [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1-Methylethyl)phenyl](6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylbenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-isopropylbenzoyl chloride and 2-methylpyridine as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Br2 in acetic acid for bromination

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

5-(4-Isopropylbenzoyl)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylbenzoyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on MAO-B Inhibition

Research highlights the critical role of substituents on aromatic rings in modulating biological activity. For example:

  • Fluorobenzyl vs. 2-Methylpyridine Substitution :
    Compounds with m-fluorobenzoyl substituents (e.g., 4d, 4f) exhibit stronger MAO-B inhibition compared to those with 2-methylpyridine substituents (e.g., 4g, 4h, 4i). The fluorobenzyl group’s lower polarity enhances binding efficiency, whereas the polar 2-methylpyridine moiety reduces inhibitory activity by ~30–40% .
  • Pyridine vs. Pyridazine Rings :
    Pyridine-containing compounds (e.g., 4f) show superior MAO-B inhibition (e.g., IC₅₀ = 0.8 µM) compared to pyridazine analogs (e.g., 4d, IC₅₀ = 2.1 µM), likely due to pyridine’s optimal electron distribution and steric compatibility with the enzyme’s active site .
Table 1: Substituent Impact on MAO-B Inhibition
Compound Substituent Ring Type MAO-B Inhibition (%) Polarity (LogP)
4d m-fluorobenzoyl Pyridazine 58% 2.1
4f m-fluorobenzoyl Pyridine 92% 2.3
4g 2-methylpyridine Pyridine 52% 1.8

Structural Complexity and Functional Groups

  • Heterocyclic Additions :
    Complex derivatives like 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-4-piperidinyl]methoxy}-2-[4-(methylsulfonyl)phenyl]pyridine () incorporate oxadiazole and sulfonyl groups, which enhance electron-withdrawing effects and metabolic stability. However, these modifications may reduce bioavailability compared to simpler analogs like 5-(4-Isopropylbenzoyl)-2-methylpyridine due to increased molecular weight and rigidity .

Polarity and Solubility

The polar nature of 2-methylpyridine (LogP = 1.8) contrasts with fluorobenzyl derivatives (LogP = 2.3), impacting solubility and membrane permeability. This difference is critical in drug design, where balanced lipophilicity is essential for CNS penetration .

Computational and Experimental Insights

  • DFT Studies : Computational models (e.g., B3LYP/6-311G(d,p)) have been employed to analyze electronic properties of related compounds, such as 2-methylpyridine 1-oxide. These studies reveal that electron-withdrawing groups (e.g., sulfonyl, oxadiazole) stabilize the HOMO-LUMO gap, influencing reactivity and binding .
  • Synthetic Accessibility : this compound’s simpler synthesis route (e.g., Friedel-Crafts acylation) offers advantages over multi-step syntheses required for oxadiazole-containing analogs .

Biological Activity

5-(4-Isopropylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a 4-isopropylbenzoyl group and a methyl group. Despite its intriguing structure, the biological activity of this compound remains largely unexplored and is not well-documented in the literature.

The specific mechanism of action for this compound has not been clearly defined. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes or receptors, potentially modulating their activity due to its structural characteristics. This interaction could lead to various biochemical effects, but empirical data supporting these hypotheses are scarce.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, it is useful to compare it with other pyridine derivatives that have been studied more extensively.

Compound NameStructureBiological Activity
4-Methyl-2-pyridinamine StructureInhibits iNOS with IC50 values < 200 nM in various assays .
Benzoylpyridines StructureExhibited antimicrobial properties against several pathogens .
4-(Pyridin-4-yloxy)benzamide StructureEffective against cancer cell lines A549, HeLa, MCF-7 with IC50 values ranging from 1.03 to 2.59 μM .

Case Studies and Research Findings

  • Inhibition Studies : Research on similar pyridine derivatives indicates that modifications to the core structure can significantly enhance biological activity. For instance, compounds with additional functional groups showed improved potency against cancer cell lines compared to their simpler counterparts .
  • Biodistribution Studies : While specific studies on this compound are lacking, related compounds have undergone biodistribution studies in animal models demonstrating targeted accumulation in tissues relevant to disease processes (e.g., lungs in inflammatory models) .
  • Synthetic Pathway Exploration : The synthesis of related pyridine derivatives has provided insights into optimizing yields and purity, which could be applicable for scaling up the production of this compound for future biological testing.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Isopropylbenzoyl)-2-methylpyridine, considering reaction yield and purity?

Methodological Answer: The synthesis typically involves acylation of 2-methylpyridine with 4-isopropylbenzoyl chloride under controlled conditions. Key steps include:

  • Acylation Reaction: Use anhydrous solvents (e.g., dichloromethane) and a Lewis acid catalyst (e.g., AlCl₃) to enhance electrophilic substitution at the pyridine ring’s 5-position .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires precise temperature control (e.g., 0–5°C for exothermic steps) .
  • Continuous Flow Reactors: For scalable synthesis, flow reactors minimize side reactions and improve reproducibility .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–8.5 ppm) confirm substitution patterns. Pyridine protons appear as distinct splitting due to ring anisotropy .
    • ¹³C NMR: Carbonyl resonance (δ ~190 ppm) and pyridine/quaternary carbons (δ 120–160 ppm) validate the benzoyl-pyridine linkage .
  • IR Spectroscopy: Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .
  • HRMS: Exact mass analysis (e.g., m/z calculated for C₁₆H₁₇NO: 239.1310) ensures molecular formula accuracy .

Q. What are the solubility characteristics of this compound, and how do they influence reaction design?

Methodological Answer:

  • Solubility Profile: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Hydrophobicity increases with the isopropyl group, requiring solvent optimization for homogeneous reactions .
  • Impact on Reaction Design: Low solubility in ethers necessitates using DMF for nucleophilic substitutions or coupling reactions. Sonication or heating (40–60°C) improves dissolution kinetics .

Advanced Research Questions

Q. What mechanistic pathways govern the acylation of 2-methylpyridine derivatives with substituted benzoyl chlorides?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The benzoyl chloride acts as an electrophile, with AlCl₃ polarizing the C=O bond. The pyridine ring’s electron-deficient nature directs substitution to the 5-position due to meta-directing effects of the methyl group .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products (single regioisomer), while higher temperatures may lead to byproducts via Friedel-Crafts alkylation .
  • Isotopic Labeling Studies: Deuterated solvents (e.g., D₂O) or ¹³C-labeled reagents can track reaction intermediates and validate mechanisms .

Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculations (e.g., B3LYP/6-311++G**) predict:
    • Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a hydrogen-bond acceptor) .
    • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer potential in materials science applications .
  • Molecular Dynamics (MD): Simulates solvation effects and predicts aggregation behavior in different solvents .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Dose-Response Studies: Re-evaluate IC₅₀ values across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites or degradation products that may contribute to observed discrepancies .
  • Crystallographic Analysis: Co-crystallization with target proteins (e.g., kinases) clarifies binding modes and validates structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Isopropylbenzoyl)-2-methylpyridine
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5-(4-Isopropylbenzoyl)-2-methylpyridine

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